1-hydroxy-2-(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-benzimidazol-4-one
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Overview
Description
1-hydroxy-2-(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-benzimidazol-4-one is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a benzimidazole core fused with a tetrahydrobenzene ring and substituted with a hydroxy group and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-2-(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-benzimidazol-4-one typically involves the condensation of 4-methoxyphenylamine with a suitable carbonyl compound under acidic or basic conditions. The reaction is followed by cyclization and oxidation steps to form the final product. Common reagents used in this synthesis include acetic acid, hydrochloric acid, and sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-2-(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-benzimidazol-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted benzimidazoles.
Scientific Research Applications
1-hydroxy-2-(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-benzimidazol-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antioxidant, and anticancer agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-hydroxy-2-(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-benzimidazol-4-one involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its antioxidant activity is likely due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
2,4-disubstituted thiazoles: These compounds also possess antimicrobial and antioxidant properties.
Uniqueness
1-hydroxy-2-(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-benzimidazol-4-one is unique due to its specific substitution pattern and the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-hydroxy-2-(4-methoxyphenyl)-6,7-dihydro-5H-benzimidazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-19-10-7-5-9(6-8-10)14-15-13-11(16(14)18)3-2-4-12(13)17/h5-8,18H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMLOCVENCAKLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2O)CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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